molecular formula C19H23N3O6 B3036610 1-(2-{[(Cyclohexylcarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene CAS No. 383147-12-4

1-(2-{[(Cyclohexylcarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene

Cat. No.: B3036610
CAS No.: 383147-12-4
M. Wt: 389.4 g/mol
InChI Key: MDQCKTQMMULLAQ-LVZFUZTISA-N
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Description

1-(2-{[(Cyclohexylcarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene is a nitroaromatic compound featuring a cyclohexyl ring substituted with a 2,4-dinitrophenyl group and a cyclohexylcarbonyloxyimino moiety. This structure combines electron-withdrawing nitro groups with a sterically bulky cyclohexylcarbonyl group, influencing its chemical reactivity and physical properties.

Properties

IUPAC Name

[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] cyclohexanecarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O6/c23-19(13-6-2-1-3-7-13)28-20-17-9-5-4-8-15(17)16-11-10-14(21(24)25)12-18(16)22(26)27/h10-13,15H,1-9H2/b20-17+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDQCKTQMMULLAQ-LVZFUZTISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)ON=C2CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)C(=O)O/N=C/2\CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-{[(Cyclohexylcarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene typically involves multiple steps, starting with the preparation of the cyclohexylcarbonyl precursor. The key steps include:

    Formation of the Cyclohexylcarbonyl Precursor: This involves the reaction of cyclohexanone with a suitable reagent to introduce the carbonyl group.

    Oxime Formation: The cyclohexylcarbonyl compound is then reacted with hydroxylamine to form the oxime.

    Nitration: The final step involves the nitration of the benzene ring to introduce the nitro groups.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

1-(2-{[(Cyclohexylcarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-{[(Cyclohexylcarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the production of specialized chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-{[(Cyclohexylcarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene involves its interaction with molecular targets through its reactive functional groups. The oxime and nitro groups can participate in various chemical reactions, influencing biological pathways and molecular interactions. The exact pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(3-{[(Anilinocarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene

  • Key Difference: Replaces cyclohexylcarbonyl with an anilinocarbonyl group.
  • However, reduced steric bulk compared to cyclohexyl may enhance reactivity in nucleophilic environments .

1-(2-{[(4-Methoxybenzoyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene

  • Key Difference : Substitutes cyclohexylcarbonyl with 4-methoxybenzoyl.
  • Impact : The electron-donating methoxy group decreases electrophilicity at the benzene ring, which may reduce reactivity in electrophilic substitution reactions. This derivative shows a molar mass of 413.38 g/mol, slightly lower than the target compound’s estimated mass (~435 g/mol) .

1-[2-(([(Ethylamino)carbonyl]oxy)imino)cyclohexyl]-2,4-dinitrobenzene

  • Key Difference : Utilizes an ethylcarbamate group instead of cyclohexylcarbonyl.
  • Its molar mass (350.33 g/mol) is significantly lower, suggesting reduced thermal stability compared to the target compound .

Chalcogen Replacement in the Linkage Group

1-(2-Chlorocyclohexyl)selanyl-2,4-dinitrobenzene

  • Key Difference: Replaces the oxyimino oxygen with selenium (Se).
  • Impact: Selenium’s larger atomic radius and lower electronegativity increase lipophilicity, enhancing membrane permeability. However, this substitution may also raise toxicity concerns, as seen in organoselenium compounds .

1-[(2R)-2-Chlorocyclohexyl]sulfanyl-2,4-dinitrobenzene

  • Key Difference : Substitutes oxygen with sulfur (S).
  • Impact: The sulfanyl group (-S-) increases resistance to hydrolysis compared to oxyimino linkages, improving environmental persistence. The chiral chlorocyclohexyl group (2R configuration) may lead to stereoselective interactions in biological systems .

Functional Group Modifications

2-Cyclohexen-1-one,6-methyl-3-(1-methylethyl)-, 2-(2,4-dinitrophenyl)hydrazone

  • Key Difference: Replaces the oxyimino group with a hydrazone (-NH-N=) linkage.
  • Impact: Hydrazones are prone to hydrolysis under acidic conditions but exhibit stronger coordination with metal ions, making them useful in chelation therapy or catalysis. This derivative’s cyclohexenone core introduces additional conjugation, altering UV-Vis absorption profiles .

[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]amino 2,4-dichlorobenzoate

  • Key Difference : Incorporates a 2,4-dichlorobenzoate group.
  • With a molar mass of 452.24 g/mol, this compound is heavier and likely more lipophilic than the target .

Biological Activity

1-(2-{[(Cyclohexylcarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene, also known by its CAS number 383147-12-4, is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanism of action, relevant case studies, and research findings.

The molecular formula of 1-(2-{[(Cyclohexylcarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene is C19H23N3O6, with a molecular weight of 375.381 g/mol. The compound features a dinitrobenzene moiety, which is often associated with various biological activities.

PropertyValue
Molecular FormulaC19H23N3O6
Molecular Weight375.381 g/mol
CAS Number383147-12-4

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Although detailed mechanisms are still under investigation, preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in disease processes.

Case Studies and Research Findings

  • Antitumor Activity : A study published in PubChem indicates that compounds with similar structures have exhibited antitumor properties. The dinitrobenzene group is known for its role in cytotoxicity against various cancer cell lines .
  • Enzyme Inhibition : Research has shown that derivatives of dinitrobenzene can inhibit enzymes such as cyclooxygenase (COX), which plays a crucial role in inflammation and pain pathways. This inhibition could provide insights into potential therapeutic applications for inflammatory diseases .
  • Quantitative Assessments : The Probe Miner resource has been utilized to assess the suitability of various chemical probes, including those similar to 1-(2-{[(Cyclohexylcarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene, for target validation in biomedical research . This resource emphasizes the importance of objective assessments in selecting compounds for further study.

Table 2: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorExhibits cytotoxic effects on cancer cellsPubChem
Enzyme InhibitionInhibits cyclooxygenase (COX)PubMed
Target ValidationAssessed as a potential chemical probeProbe Miner

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2-{[(Cyclohexylcarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene
Reactant of Route 2
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1-(2-{[(Cyclohexylcarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene

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